molecular formula C14H10N4O8S B14449812 N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide CAS No. 74834-86-9

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide

Cat. No.: B14449812
CAS No.: 74834-86-9
M. Wt: 394.32 g/mol
InChI Key: DULUXSJHHXJGCD-UHFFFAOYSA-N
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Description

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide is a complex organic compound with the molecular formula C14H10N4O8S This compound is known for its unique structural features, which include multiple nitro groups and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide typically involves multiple steps. One common method starts with the nitration of 2,4-dinitrophenylhydrazine to introduce nitro groups. This is followed by the formation of a sulfanyl linkage through a nucleophilic substitution reaction with a suitable thiol compound. The final step involves the formylation of the resulting intermediate to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s antimicrobial and anticancer activities. The sulfanyl group can also interact with thiol-containing enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.

    S-(2,4-Dinitrophenyl)glutathione: A compound with similar nitro and sulfanyl functionalities, used in biochemical studies.

Uniqueness

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide is unique due to its combination of nitro, methoxy, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in research and industry, setting it apart from simpler related compounds.

Properties

CAS No.

74834-86-9

Molecular Formula

C14H10N4O8S

Molecular Weight

394.32 g/mol

IUPAC Name

N-[2-(2,4-dinitrophenyl)sulfanyl-4-methoxy-6-nitrophenyl]formamide

InChI

InChI=1S/C14H10N4O8S/c1-26-9-5-11(18(24)25)14(15-7-19)13(6-9)27-12-3-2-8(16(20)21)4-10(12)17(22)23/h2-7H,1H3,(H,15,19)

InChI Key

DULUXSJHHXJGCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC=O)[N+](=O)[O-]

Origin of Product

United States

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